Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Description
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-4,6,10H,2,5H2,1H3 |
InChI Key |
NQRHRQVTXDAUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Benzofuran Precursors
The most common approach involves selective bromination of suitably substituted benzofuran or dihydrobenzofuran intermediates. For instance, bromination using N-bromosuccinimide (NBS) or N-bromosuccinamide in solvents like acetonitrile at mild temperatures (25–30°C) has been reported to selectively introduce bromine at the 6-position of the benzofuran ring.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,3-Dihydro-1-benzofuran-2-carboxylate derivative + NBS | Bromination in acetonitrile at 25–30°C for 2 hours | ~80-90 | Selective bromination at C-6 |
| 2 | Workup with petroleum ether | Isolation of brominated product | - | Purification by filtration |
This bromination step is crucial and must be controlled to avoid polybromination or side reactions. The mild conditions preserve the ester functionality and the dihydrobenzofuran ring integrity.
Cyclization and Esterification Routes
An alternative synthetic route involves constructing the dihydrobenzofuran ring system with the ester moiety already installed, followed by bromination. This can be achieved by:
- Starting from substituted phenols or hydroxybenzoates,
- Performing intramolecular cyclization under acidic or basic conditions,
- Followed by esterification with ethanol and acid catalysts,
- Then brominating the formed dihydrobenzofuran ester.
This route provides flexibility in modifying substituents before bromination and can improve overall yields.
Radical-Mediated Benzofuran Synthesis Using Dimethyl Sulfoxide (DMSO)
Recent research has demonstrated that benzofuran-3(2H)-ones bearing quaternary carbon centers can be synthesized via a radical process mediated by cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) under metal-free conditions. Although this method is more general for benzofuran derivatives, it suggests potential for adaptation to synthesize this compound by incorporating bromine sources during or after ring construction.
| Parameter | Conditions/Details | Outcome/Notes |
|---|---|---|
| Reagents | DMSO, cyanuric chloride (TCT), water | Radical-mediated ring formation |
| Temperature | Room temperature to mild heating | Metal-free, mild conditions |
| Bromine introduction | Post-synthesis bromination recommended | Controlled bromination to target 6-position |
| Advantages | Functional group tolerance, gram-scale | Potential scalable and green synthesis route |
This method highlights the potential for innovative synthetic strategies combining radical chemistry and green solvents.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Direct Bromination with NBS | N-bromosuccinimide, acetonitrile, 25-30°C | High regioselectivity, mild conditions | Requires careful control to avoid overbromination | 80-90 |
| Cyclization + Esterification + Bromination | Phenolic precursors, acid/base catalysis, ethanol, then NBS bromination | Flexibility in substitution, modular synthesis | Multi-step, longer synthesis time | 70-85 |
| Radical Synthesis via DMSO/TCT | Dimethyl sulfoxide, cyanuric chloride, water, metal-free | Mild, environmentally friendly, scalable | Bromination step separate, less established for this compound | 60-80 |
Mechanistic Insights and Reaction Control
Bromination Mechanism : The bromination of the benzofuran ring typically proceeds via electrophilic aromatic substitution, where NBS generates bromonium ions that selectively attack the activated 6-position due to electronic and steric factors.
Radical Ring Formation : In the TCT/DMSO method, a radical intermediate is formed that facilitates cyclization and quaternary carbon center formation. Water content controls the reaction pathway and product distribution.
Ester Stability : Throughout these processes, the ethyl ester functionality remains stable under mild acidic or neutral conditions, which is essential for preserving the target compound's integrity.
Summary of Research Findings
Bromination using N-bromosuccinimide in acetonitrile at ambient temperature is the most straightforward and widely used method for preparing this compound with high regioselectivity and good yield.
Alternative synthetic routes involving cyclization and esterification prior to bromination offer synthetic flexibility but require more steps.
Radical-mediated synthesis using cyanuric chloride and dimethyl sulfoxide presents a promising metal-free and scalable approach, though it is less commonly applied specifically to this compound.
Brominated benzofuran derivatives generally exhibit enhanced biological activities, justifying the focus on efficient and selective bromination methods.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 6-position undergoes nucleophilic substitution under specific conditions.
Key Reactions:
-
Ammonolysis: Reaction with amines (e.g., NH₃, primary/secondary amines) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields 6-amino derivatives .
-
Alkoxy Substitution: Treatment with alkoxide ions (e.g., NaOCH₃) in methanol produces 6-alkoxybenzofurans .
Example:
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Piperidine, DMF, 100°C, 12 h | Ethyl 6-(piperidin-1-yl)-2,3-dihydro-1-benzofuran-2-carboxylate | 65 |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C or C–heteroatom bond formation.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) produces biaryl derivatives .
Example:
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 80°C, 8 h | Ethyl 6-phenyl-2,3-dihydro-1-benzofuran-2-carboxylate | 72 |
Buchwald-Hartwig Amination
Coupling with amines (e.g., aniline) using Pd(OAc)₂ and Xantphos as a ligand generates 6-arylamino derivatives .
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, H₂O/EtOH, reflux): Yields 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid.
-
Basic Hydrolysis (NaOH, H₂O/THF, rt): Forms the sodium carboxylate intermediate.
Reduction
-
Ester to Alcohol: LiAlH₄ reduces the ester to 2-(hydroxymethyl)-6-bromo-2,3-dihydro-1-benzofuran.
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens via halogen dance reactions or metal-halogen exchange .
Example:
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| CuI, NaI, DMF, 120°C, 24 h | Ethyl 6-iodo-2,3-dihydro-1-benzofuran-2-carboxylate | 58 |
Ring-Opening and Rearrangement Reactions
Under strong basic conditions (e.g., t-BuOK), the dihydrobenzofuran ring may undergo cleavage, forming open-chain ketones or aldehydes .
Electrophilic Aromatic Substitution
While the bromine deactivates the ring, directed ortho-metallation strategies enable further functionalization:
-
Directed Lithiation: LDA or n-BuLi at −78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., CO₂, aldehydes) .
Table 2: Hydrolysis Conditions and Outcomes
| Conditions | Reagents | Temperature (°C) | Product |
|---|---|---|---|
| Acidic | HCl, EtOH/H₂O | 80 | Carboxylic acid |
| Basic | NaOH, THF/H₂O | 25 | Sodium carboxylate |
Scientific Research Applications
Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives, which are used in various chemical reactions and studies.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, some benzofuran derivatives inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Others may interact with enzymes or receptors involved in cell proliferation, leading to anti-tumor activity . The exact mechanism of action depends on the specific derivative and its target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Ethyl 2,3-Dihydro-1-Benzofuran-2-Carboxylate
- Structure : Lacks the bromine substituent at position 4.
- Synthesis: Produced via electrochemical reduction of ethyl 2-(2-(bromomethyl)phenoxy)acetate in the presence of superoxide anion .
Ethyl Benzofuran-2-Carboxylate
- Structure : Fully aromatic benzofuran ring without saturation or bromine.
- Properties : Higher planarity due to aromaticity, leading to stronger π-π stacking interactions in crystallography .
Ethyl 6-Bromo-5-[2-(4-Fluorophenyl)-2-Oxoethoxy]-2-Phenyl-1-Benzofuran-3-Carboxylate
- Structure : Features additional substituents: a 4-fluorophenyl ketone side chain at position 5 and a phenyl group at position 2 (C₂₅H₁₈BrFO₅, molecular weight: 497.3 g/mol) .
- Impact of Substituents : Increased steric bulk and lipophilicity (XLogP3 = 6.4 vs. 2.5 for the target compound) enhance membrane permeability but complicate synthetic routes.
Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-1-Benzofuran-3-Carboxylate
- Structure: Methyl group at position 2 and a propenoxy chain at position 5 (C₂₁H₁₉BrO₄, molecular weight: 415.3 g/mol) .
- Key Feature: The E-configuration of the propenoxy group introduces geometric constraints affecting intermolecular interactions.
Physicochemical Properties
*Estimated based on analogous structures.
Crystallographic and Hydrogen-Bonding Analysis
- Crystallography : Tools like SHELX and WinGX are critical for resolving dihydrobenzofuran structures. The saturated ring reduces planarity, leading to distinct crystal packing vs. aromatic analogs.
- Hydrogen Bonding : The ester carbonyl group participates in N–H∙∙∙O or O–H∙∙∙N interactions, as seen in related compounds (e.g., ), influencing solubility and stability .
Biological Activity
Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a bromine atom at the 6th position and an ethyl ester group at the 2nd position enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C11H11BrO3 |
| Molecular Weight | 273.11 g/mol |
| Melting Point | 60-62 °C |
| Density | 1.52 g/cm³ |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.
- Minimum Inhibitory Concentration (MIC) values reported for bacterial strains include:
- Staphylococcus aureus: MIC = 8.0 µg/mL
- Escherichia coli: MIC = 16.0 µg/mL
- Candida albicans: MIC = 4.0 µg/mL
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Cell Growth Inhibition :
- MCF-7: IC50 = 12.5 µM
- HeLa: IC50 = 15.0 µM
The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to apoptosis.
- Interaction with Cellular Targets : Binding studies indicate that it interacts with specific receptors and proteins involved in cellular signaling pathways related to inflammation and cancer progression .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of benzofurans, including this compound, demonstrated a significant reduction in bacterial load in infected mice models when treated with this compound over a period of two weeks .
Case Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines, treatment with this compound resulted in a notable decrease in tumor size in xenograft models compared to controls . The results highlighted its potential as a therapeutic agent for breast cancer.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via intramolecular cyclization of brominated precursors. For example, electrochemical reduction of ethyl 2-(2-(bromomethyl)phenoxy)acetate at −1.90 V in a divided cell yields ethyl 2,3-dihydro-1-benzofuran-2-carboxylate as a major product, with the bromine substituent introduced via precursor design . Key intermediates are characterized using H/C NMR, FT-IR, and elemental analysis. For brominated analogs, halogenated benzaldehydes (e.g., 2-chlorobenzaldehyde) are condensed with hydrazides under basic conditions (NaH/THF) to form E-configuration intermediates, as demonstrated in structurally related hydrazide derivatives .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is employed. Data collection typically uses Bruker or Rigaku diffractometers, and structure refinement relies on SHELXL (for small-molecule refinement) or WinGX (for data processing and visualization). Hydrogen-bonding networks, critical for crystal packing, are analyzed using graph-set notation (e.g., N–H∙∙∙O or O–H∙∙∙N interactions), as seen in related benzofuran derivatives .
Q. What spectroscopic techniques are essential for confirming the identity of this compound?
- Methodological Answer :
- FT-IR : Confirms ester (C=O stretch ~1700 cm) and benzofuran ring (C–O–C ~1250 cm) functional groups.
- H NMR : Peaks for dihydrobenzofuran protons (δ 3.0–4.5 ppm) and ethyl ester groups (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 271.11 for CHBrO) validate the molecular formula .
Advanced Research Questions
Q. How do reaction conditions influence by-product formation during the electrochemical synthesis of this compound?
- Methodological Answer : Adventitious oxygen in the reaction system leads to oxidation of dihydrobenzofuran intermediates, forming fully aromatic benzofuran derivatives (e.g., ethyl benzofuran-2-carboxylate). Electrolysis at −1.20 V in the presence of O generates superoxide anions, which act as bases to promote cyclization but also oxidize intermediates. By-products are minimized by using sealed cells and inert atmospheres .
Q. What strategies resolve contradictions in crystallographic data interpretation for brominated benzofuran derivatives?
- Methodological Answer : Discrepancies in hydrogen-bonding patterns or unit-cell parameters may arise due to solvent inclusion or polymorphism. Use the Cambridge Structural Database (CSD) to compare similar structures (e.g., search for Br-substituted dihydrobenzofurans). SHELXL’s TWIN and BASF commands help model twinning or disorder, while WinGX’s ORTEP visualizes anisotropic displacement ellipsoids to confirm atomic positions .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to assess reactivity. Molecular docking against bacterial targets (e.g., DNA gyrase) evaluates binding affinity, guided by experimental antimicrobial data from structurally related hydrazide derivatives. QSAR models correlate substituent effects (e.g., Br vs. Cl) with bioactivity .
Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?
- Methodological Answer : Strong N–H∙∙∙O and O–H∙∙∙N interactions form 1D chains or dimers, as seen in hydrazide analogs. Graph-set analysis (e.g., motifs) identifies recurring patterns, which stabilize the crystal lattice and influence melting points. Thermal gravimetric analysis (TGA) quantifies decomposition temperatures linked to packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
